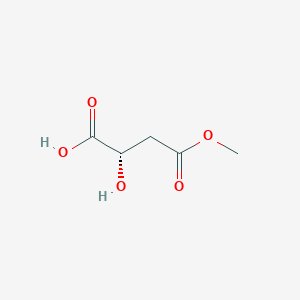

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI string for “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” isInChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1. This provides a standardized way to represent the compound’s structure using text. Physical And Chemical Properties Analysis

The density of “(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid” is approximately 1.4±0.1 g/cm3. Its boiling point is around 357.7±27.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

Field

Summary of the Application

Maleic acid and its derivatives have been used to modify the properties of certain polymers. For instance, maleic acid has been grafted onto poly (butylene adipate-co-terephthalate) (PBAT) to create nanocomposites with cellulose nanocrystals (CNC) . Similarly, polybutylene succinate has been modified with malic acid and its ester .

Methods of Application

The grafting interaction of maleic acid onto PBAT was demonstrated using Fourier transform infrared (FTIR) and 13 C-nuclear magnetic resonance (NMR) spectra. The morphology of the resulting nanocomposites was investigated by wide-angle X-ray diffraction and transmission electron microscopy .

Results or Outcomes

The storage modulus at −80 and 25 °C was significantly enhanced with the incorporation of CNC into the g-PBAT matrix. The crystallization rate of the nanocomposites increased as the loading of CNC increased .

Application in Biotechnology

Field

Summary of the Application

Multienzyme complexes, which are multiple functionally related enzymes that continuously and efficiently catalyze the production of substrates, have become a research focus in synthetic biology . Succinic acid, a similar compound to malic acid, has been produced through bacterial fermentation .

Methods of Application

The process of microbial fermentation is used to produce bio-succinic acid utilizing agro-industrial waste .

Results or Outcomes

The production of succinic acid through bacterial fermentation has shown increasing competitiveness in the field of biomanufacturing .

Application in Synthetic Biology

Field

Summary of the Application

In synthetic biology, multienzyme complexes have become a research focus due to their highly efficient overall catalytic ability. These complexes are formed by cascading complexes, which are multiple functionally related enzymes that continuously and efficiently catalyze the production of substrates .

Methods of Application

The process involves the use of multienzyme complexes in nature and multienzyme cascades in vivo or in vitro .

Results or Outcomes

These multienzyme complexes show increasing competitiveness in the field of biomanufacturing .

Application in Flavor & Fragrance Research

Field

Summary of the Application

Organic acids, such as malic acid, can affect the release of fruity esters in water, which is crucial for the flavor of fruit juices and beverages .

Methods of Application

The effects of organic acids on the release of fruity esters were investigated using HS-GC-MS analyses and odor detection threshold determination .

Results or Outcomes

The concentration and type of organic acids regulated the release of esters .

Application in Lipid Production

Field

Summary of the Application

Malic acid has been used to enhance lipid production in the oleaginous fungus Mucor circinelloides .

Methods of Application

The process involves the addition of malic acid during fermentation .

Results or Outcomes

The addition of malic acid during fermentation might play an important role in lipid accumulation in the recombinant M. circinelloides .

Application in Acid-Base Chemistry

Field

Summary of the Application

Understanding acid-base regulation is often reduced to pigeonholing clinical states into categories of disorders based on arterial blood sampling. An earlier ambition to quantitatively explain disorders by measuring production and elimination of acid has not become standard clinical practice .

Methods of Application

Seeking back to classical physical chemistry, it is proposed that in any compartment, the requirement of electroneutrality leads to a strong relationship between charged moieties .

Results or Outcomes

This relationship is derived in the form of a general equation stating charge balance, making it possible to calculate [H +] and pH based on all other charged moieties .

Application in Biotechnology

Field

Summary of the Application

Aptamers are short single-stranded DNA or RNA oligonucleotides that fold into flexible three-dimensional structures. They can recognize and bind to target molecules with extraordinary selectivity and affinity .

Methods of Application

Aptamers attract great attention in diverse applications on account of their various advantages, including ease of synthesis, less batch-to-batch variation, minor immunogenicity, small size for better tissue penetration, and easy chemical modifications that allow for different conjugation chemistries .

Results or Outcomes

Despite their extraordinary properties and promising diagnostic and therapeutic potential, the number of commercial applications remains scarce .

Application in Fermentation

Field

Summary of the Application

As an attractive platform chemical, malic acid has been commonly used in the food, feed and pharmaceutical field. Microbial fermentation of biobased sources to produce malic acid has attracted great attention because it is sustainable and environment-friendly .

Methods of Application

Most studies mainly focus on improving yield and ignore shortening fermentation time. A long fermentation period means high cost, and hinders the industrial applications of microbial fermentation .

Results or Outcomes

In this study, polypeptides (especially elastin peptide) addition improves the productivity of malic acid in A. niger, resulting in shortening of fermentation time from 120 to 108 h .

Eigenschaften

IUPAC Name |

(2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDXMXMEZZVUKO-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2s)-2-hydroxy-4-methoxy-4-oxobutanoic Acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)